4-[(4-Chlorobenzyl)amino]benzoic acid
Description
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-12-5-1-10(2-6-12)9-16-13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIANQKPXNXBLNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398332 | |
| Record name | 4-[(4-chlorobenzyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63759-94-4 | |
| Record name | 4-[(4-chlorobenzyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Derivatization of 4 4 Chlorobenzyl Amino Benzoic Acid
Established Synthetic Routes for 4-[(4-Chlorobenzyl)amino]benzoic Acid
The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid with a suitable 4-chlorobenzylating agent.
Key Reactants and Reaction Conditions
The primary reactants for the synthesis of this compound are 4-aminobenzoic acid and a 4-chlorobenzyl halide, most commonly 4-chlorobenzyl chloride. The reaction is a nucleophilic substitution where the amino group of 4-aminobenzoic acid attacks the benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride ion.
Alternative precursors can also be utilized. For instance, 4-chlorobenzaldehyde (B46862) can be reacted with trimethylsilyl (B98337) nitrile in the presence of a chiral diphosphine acyl Er An oxazoline (B21484) catalyst. google.com This reaction proceeds over several days in anhydrous methanol, followed by purification using silica (B1680970) gel column chromatography. google.com Another approach involves the reduction of a Schiff base formed from 4-aminobenzoic acid and 4-chlorobenzaldehyde.
The synthesis of the starting materials themselves is well-established. 4-aminobenzoic acid can be synthesized through various methods, including the reduction of p-nitrobenzoic acid using a catalyst like Raney nickel under hydrogen pressure. chemicalbook.com 4-chlorobenzyl chloride can be prepared from 4-chlorobenzoic acid by reduction to 4-chlorobenzyl alcohol, followed by chlorination. chemicalbook.com A direct method involves the reaction of 4-chlorobenzoic acid with thionyl chloride.
| Compound | Precursor(s) | Reagent(s)/Catalyst | General Method |
|---|---|---|---|
| This compound | 4-Aminobenzoic acid, 4-Chlorobenzyl chloride | Base (e.g., K2CO3) | Nucleophilic substitution |
| This compound | 4-Chlorobenzaldehyde, Trimethylsilyl nitrile | Chiral diphosphine acyl Er An oxazoline | Multi-day reaction followed by chromatography google.com |
| 4-Aminobenzoic acid | p-Nitrobenzoic acid | Raney nickel, H2 | Catalytic reduction chemicalbook.com |
| 4-Chlorobenzyl chloride | 4-Chlorobenzoic acid | Thionyl chloride | Chlorination |
| 4-Chlorobenzylamine (B54526) | 4-Chlorobenzyl chloride | Ammonium (B1175870) hydroxide, Potassium dihydrogenphosphate | Amination in an autoclave chemicalbook.com |
Methodological Considerations in Synthesis Optimization
Optimizing the synthesis of this compound and its precursors involves considering factors such as reaction time, temperature, solvent, and catalyst. For instance, the synthesis of 4-aminobenzoyl chloride from 4-aminobenzoic acid can be achieved by refluxing with thionyl chloride for 16 hours. The synthesis of 4-chlorobenzylamine from 4-chlorobenzyl chloride can be carried out at room temperature with a reaction time of 30 minutes in an autoclave, yielding a high purity product. chemicalbook.com
In the synthesis of 4-aminobenzoic acid from p-nitrobenzoic acid, the reaction is typically conducted at 100±2°C under a hydrogen pressure of 0.9±0.1MPa for 4 hours. chemicalbook.com The purification process, including decolorization with activated carbon and subsequent crystallization, is crucial for obtaining a high-purity product. chemicalbook.com Similarly, the preparation of 4-chlorobenzyl chloride from 4-chlorobenzyl alcohol can be optimized by controlling the reaction temperature and using appropriate purification techniques like column chromatography. chemicalbook.com
Synthesis of Related Analogs and Derivatives
The versatile scaffold of 4-aminobenzoic acid allows for the synthesis of a wide range of analogs and derivatives with potential therapeutic applications.
Schiff Base Derivatives of 4-Aminobenzoic Acid
Schiff bases are readily synthesized by the condensation reaction between 4-aminobenzoic acid and various aldehydes or ketones. This one-step reaction typically involves dissolving 4-aminobenzoic acid in a suitable solvent like methanol, followed by the addition of the aldehyde or ketone. mdpi.comrjptonline.org The reaction mixture is often heated under reflux for several hours. mdpi.com In some cases, an acidic catalyst such as toluene-4-sulfonic acid may be used to improve yields. mdpi.com
A variety of aromatic and aliphatic aldehydes and ketones have been used to create a library of Schiff base derivatives of 4-aminobenzoic acid. rjptonline.org These include substituted benzaldehydes, furan-2-carbaldehyde, and cinnamaldehyde. researchgate.netconsensus.app The resulting Schiff bases can be purified by crystallization. mdpi.com
| Derivative Name | Aldehyde/Ketone Precursor | Reference |
|---|---|---|
| 4-[(2-Chlorobenzylidene)amino]benzoic acid | 2-Chlorobenzaldehyde | researchgate.net |
| 4-[(Furan-2-ylmethylene)amino]benzoic acid | Furan-2-carbaldehyde | researchgate.net |
| 4-[(3-Phenylallylidene)amino]benzoic acid | Cinnamaldehyde | researchgate.net |
| 4-[(2-Hydroxybenzylidene)amino]benzoic acid | 2-Hydroxybenzaldehyde | mdpi.comresearchgate.net |
| 4-[(4-Hydroxy-3-methoxybenzylidene)amino]benzoic acid | 4-Hydroxy-3-methoxybenzaldehyde | researchgate.net |
| 4-[(3-Nitrobenzylidene)amino]benzoic acid | 3-Nitrobenzaldehyde | researchgate.net |
Quinazolinone Derivatives Incorporating 4-Aminobenzoic Acid Scaffolds
Quinazolinone derivatives can be synthesized from 2-aminobenzoic acid (anthranilic acid), a structural isomer of 4-aminobenzoic acid. A common method involves the acylation of anthranilic acid with an acyl chloride, followed by cyclization with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. nih.gov This intermediate can then be reacted with various amines to yield the desired quinazolinone derivatives. nih.gov For example, reaction with hydrazine (B178648) hydrate (B1144303) or ammonium acetate (B1210297) can produce fused quinazolinones. nih.gov
Another approach, the Niementowski synthesis, involves heating o-aminobenzoic acid with a large excess of formamide (B127407) to produce quinazolin-4-one with a high yield. bio-conferences.org The optimal conditions for this reaction have been found to be a 1:4 ratio of o-aminobenzoic acid to formamide at a temperature of 130-135°C for 2 hours. bio-conferences.org
Sulfonamide and N-Acyl-α-amino Acid Analogs
Sulfonamide derivatives of 4-aminobenzoic acid are of interest due to the structural similarity of sulfonamides to p-aminobenzoic acid (PABA), which allows them to act as competitive inhibitors in folic acid synthesis in microorganisms. ekb.egresearchgate.net The most common method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ekb.egresearchgate.net
N-acyl-α-amino acid analogs of 4-aminobenzoic acid have also been prepared. For example, N-chloroacetyl-γ-L-glutamyl-p-aminobenzoic acid has been synthesized for use in enzymatic assays. nih.gov Additionally, a series of O- and N-alkyl derivatives of 4-aminobenzoic acid have been synthesized using potassium carbonate and appropriate alkylating agents under mild conditions. nih.govresearchgate.net
Other Strategic Structural Modifications (e.g., Benzyloxy-benzylamino Chemotypes)
A notable strategic approach to the structural modification of this compound and related compounds involves the development of 4-benzyloxy-benzylamino chemotypes. Research in this area has led to the generation of potent and isoform-selective Peroxisome Proliferator-Activated Receptor α (PPARα) agonists, which are of interest for their potential in addressing retinal disorders. nih.govnih.gov
The synthetic route to these analogs begins with the coupling of 4-hydroxybenzaldehyde (B117250) with various benzyl (B1604629) bromides to produce a series of 4-benzyloxy-benzaldehydes. nih.gov These intermediates then undergo reductive amination with an aminobenzoic acid, such as 3-aminobenzoic acid or 4-aminobenzoic acid, to yield the final 4-benzyloxy-benzylamino benzoic acid derivatives. nih.gov A key aspect of this strategy is the introduction of diverse substituents on the C-ring of the benzoic acid moiety to enhance cellular activity. nih.gov
For instance, the incorporation of lipophilic or electron-withdrawing groups has been shown to improve the efficacy of these compounds. nih.gov The general synthetic pathway allows for the creation of a library of analogs by varying the substituents on the benzyl portion and the substitution pattern of the aminobenzoic acid. nih.gov
Detailed research findings have demonstrated that modifications to the classic "fibrate" head-group, such as the inclusion of an α-gem-dimethyl carboxylate, can influence the activity and selectivity of these compounds. nih.gov Studies have indicated that for the 4-benzyloxy-benzylamino chemotype, this specific modification can lead to pan-agonism and a decrease in potency, which highlights the nuanced structure-activity relationships within this class of molecules. nih.gov
The following tables summarize the synthesized compounds and their observed activities based on the research.
Table 1: Synthetic Intermediates - 4-Benzyloxy-benzaldehydes
| Compound ID | Starting Material (Benzyl Bromide) | Resulting Intermediate (4-Benzyloxy-benzaldehyde) |
| 3a-l | Various benzyl bromides (2a-l) | 4-Benzyloxy-benzaldehydes (3a-l) |
| 3c | Not specified | 3-((4-((4-chlorobenzyl)oxy)benzyl)amino)benzoic acid related aldehyde |
This table is generated based on the described synthetic scheme where various benzyl bromides are used to create a series of aldehyde intermediates. nih.gov
Table 2: Synthesized 4-Benzyloxy-benzylamino Benzoic Acid Analogs and Their Activity
| Compound ID | Benzoic Acid Isomer | Key Structural Features | Observed Activity (EC50) |
| 4a (A91) | 3-aminobenzoic acid | Unsubstituted benzyloxy | Baseline compound |
| 4b | 3-aminobenzoic acid | Substituted benzyloxy | <5 μM |
| 4b | 4-aminobenzoic acid | Substituted benzyloxy | Less favored than 3-carboxylate |
| 4c | 3-aminobenzoic acid | 4-chlorobenzyl)oxy substituent | Not specified |
| 4d-l | 3-aminobenzoic acid | Various lipophilic or electron-withdrawing substituents | <5 μM |
| 5a, 5b, 5b, 5f | 3- and 4-aminobenzoic acid ethyl esters | α-gem-dimethyl carboxylate head-group | Decreased potency, pan-agonism |
This table summarizes the findings related to the synthesized compounds, highlighting the improved cellular activity with specific substitutions and the impact of the carboxylate position and head-group modification. The EC50 values are presented as ranges based on the provided research data. nih.gov
Biological Activity Profiles of 4 4 Chlorobenzyl Amino Benzoic Acid and Its Structural Analogs
Antimicrobial Efficacy
The modification of the 4-amino group in PABA can lead to compounds with significant antimicrobial properties. nih.gov This is because PABA is an essential nutrient for many bacteria and fungi, where it serves as a precursor for the synthesis of folic acid. mdpi.comwikipedia.org Compounds that are structurally similar to PABA can interfere with this vital metabolic pathway.
Antibacterial Spectrum and Potency (in vitro studies)
While specific data for 4-[(4-Chlorobenzyl)amino]benzoic acid is not extensively detailed in the available literature, studies on its structural analogs, particularly Schiff bases and other derivatives of 4-aminobenzoic acid, demonstrate a wide range of antibacterial activities. These derivatives often show selective activity against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov
For example, Schiff bases derived from PABA and various aldehydes have shown potent antibacterial action. mdpi.comresearchgate.net One study highlighted that certain PABA-derived benzimidazoles were four times more potent against Listeria monocytogenes than the standard antibiotic ampicillin. mdpi.com Another study on isatin-PABA hybrids found high selective activity against Gram-positive bacteria, with one compound showing a Minimum Inhibitory Concentration (MIC) of 0.09 mmol/L against S. aureus and Bacillus subtilis. nih.gov Thienopyrimidinylamino-N-phenylbenzamide and its N-(4-chlorophenyl)-substituted analogs have also shown significant potency against P. aeruginosa, S. aureus, B. subtilis, and E. coli with MICs ranging from 2–10 μg/mL. nih.gov
Table 1: In Vitro Antibacterial Activity of Structural Analogs of this compound
| Compound/Analog Type | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| PABA-Isatin Hybrid (Compound 2a) | Staphylococcus aureus | 0.09 mmol/L | nih.gov |
| PABA-Isatin Hybrid (Compound 2a) | Bacillus subtilis | 0.09 mmol/L | nih.gov |
| PABA-derived Benzimidazole | Listeria monocytogenes | 15.62 µg/mL | mdpi.com |
| N-(4-chlorophenyl)-thienopyrimidinylamino-N-phenylbenzamide | P. aeruginosa, S. aureus, B. subtilis, E. coli | 2-10 µg/mL | nih.gov |
| PABA-derived Schiff Bases | Methicillin-resistant Staphylococcus aureus (MRSA) | from 15.62 µM | nih.gov |
Antifungal Activity (in vitro studies)
The PABA scaffold is also a promising base for developing antifungal agents. PABA itself has demonstrated a broad spectrum of antifungal activity against various plant pathogens. acs.org Chemical modifications have led to derivatives with potent and broad-spectrum antifungal properties, with some compounds showing activity at MICs as low as 7.81 µM. mdpi.comnih.gov
Studies on N-(4-halobenzyl)amides, which are structurally related to the title compound, have identified compounds with significant activity against multiple Candida species, including fluconazole-resistant strains and the emerging pathogen Candida auris. mdpi.com One of the most potent amides in this class exhibited an MIC of 7.8 µg/mL against C. krusei. mdpi.com Another study found that PABA-derived analogs showed notable antifungal activity against C. neoformans and C. albicans with MICs of 6.25 μg/mL and 12.5 μg/mL, respectively. nih.gov
Table 2: In Vitro Antifungal Activity of Structural Analogs of this compound
| Compound/Analog Type | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| PABA-derived Schiff Bases | General Antifungal | ≥ 7.81 µM | mdpi.comnih.gov |
| PABA Analog | Cryptococcus neoformans | 6.25 µg/mL | nih.gov |
| PABA Analog | Candida albicans | 12.5 µg/mL | nih.gov |
| N-(4-Halobenzyl)amide (Compound 14) | Candida krusei | 31.25 µg/mL | mdpi.com |
| N-(4-Halobenzyl)amide (Compound 16) | Candida auris | 85.3 µg/mL | mdpi.com |
Anti-inflammatory Investigations
Inhibition of Inflammatory Pathways and Enzymes (e.g., cyclooxygenase (COX) enzymes)
Benzoic acid derivatives are a cornerstone of many nonsteroidal anti-inflammatory drugs (NSAIDs). A key mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins—key mediators of inflammation, pain, and fever. nih.gov
While direct COX inhibition data for this compound is limited, its structural similarity to known anti-inflammatory agents, such as N-phenylanthranilic acid (fenamates), suggests it may possess similar properties. Research on various N-aryl and N-alkyl benzoic acid derivatives has shown significant anti-inflammatory effects. For example, newly synthesized N(2)-arylindazol-3(2H)-ones, which incorporate an N-aryl linkage, exhibited significant anti-inflammatory activity with low toxicity in cell-based assays. nih.govnih.gov Similarly, derivatives of biphenyl-4-carboxylic acid have been shown to exhibit significant anti-inflammatory activity in animal models. researchgate.net These findings support the potential for this compound to act as a COX inhibitor.
Table 3: Anti-inflammatory Activity of Structurally Related Compounds
| Compound/Analog Type | Assay/Model | Observed Effect | Reference |
|---|---|---|---|
| N(2)-Arylindazol-3(2H)-one Derivatives | Griess Assay (in vitro) | Significant anti-inflammatory effects | nih.govnih.gov |
| N-(2-Carboxyphenyl)-2-(1H-benzotriazol-1-yl)-acetamide | Carrageenan-induced paw edema (in vivo) | 64.88% inhibition of paw edema | researchgate.net |
| Biphenyl-4-carboxylic acid amides | Carrageenan test (in vivo) | Significant activity at 10 mg/kg | researchgate.net |
Anticancer Research Applications
The PABA scaffold has also been explored for the development of novel anticancer agents. researchgate.net Simple modifications to the PABA structure have yielded derivatives with notable cytotoxicity against various cancer cell lines. mdpi.comnih.gov
Research into structural analogs has shown promising results. For instance, Schiff bases derived from PABA demonstrated cytotoxicity against the HepG2 (liver cancer) cell line, with some compounds having IC₅₀ values of 15.0 µM or lower. mdpi.comresearchgate.net Benzofuroxan derivatives containing an aniline (B41778) moiety, structurally related to PABA, showed high selectivity and cytotoxicity against MCF-7 (breast cancer) and M-HeLa (cervical cancer) cell lines, with activity comparable to the established anticancer drug Doxorubicin. mdpi.com Furthermore, N6-benzyladenosine and its substituted-benzyl derivatives, which share the benzyl (B1604629) group with the title compound, have been studied as anticancer agents, showing the ability to induce apoptosis in leukemia cell lines. nih.gov
Table 4: In Vitro Anticancer Activity of Structural Analogs of this compound
| Compound/Analog Type | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| PABA-derived Schiff Base | HepG2 (Liver Carcinoma) | ≥ 15.0 µM | mdpi.comnih.gov |
| 4-aminobenzofuroxan (Compound 3c) | M-HeLa (Cervical Carcinoma) | ~5 µM | mdpi.com |
| 4-aminobenzofuroxan (Compound 3f) | MCF-7 (Breast Adenocarcinoma) | ~10 µM | mdpi.com |
| Benzopyrone Schiff's base (Compound 4a) | Leukemia, CNS, Breast Cancer Lines | Good growth inhibition % | nih.gov |
Inhibition of Cancer Cell Line Proliferation (in vitro studies)
Derivatives of 4-aminobenzoic acid (PABA) have demonstrated notable potential in inhibiting the growth of various cancer cell lines. While specific data on this compound is limited, studies on its structural analogs provide insights into its potential anticancer effects.
Schiff bases derived from 4-aminobenzoic acid have exhibited cytotoxic effects against the human liver cancer cell line HepG2, with some derivatives showing IC50 values equal to or greater than 15.0 µM. Furthermore, a series of alkyl derivatives of 4-aminobenzoic acid were evaluated for their cytotoxic activity against human lung carcinoma (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines. One particular derivative demonstrated significant inhibitory properties against the NCI-H460 cell line, with IC50 values of 15.59 and 20.04 µM, which were lower than the control drug, cisplatin (B142131) (IC50 21.00 µM).
These findings suggest that the 4-aminobenzoic acid scaffold is a promising starting point for the development of novel anticancer agents. The presence of different substituents, such as the 4-chlorobenzyl group, can significantly influence the cytotoxic potency and selectivity of these compounds. However, further in vitro studies are required to specifically determine the IC50 values of this compound against a panel of cancer cell lines to fully elucidate its antiproliferative potential.
Proposed Molecular Interactions in Anticancer Activity
The anticancer activity of aminobenzoic acid derivatives is believed to be mediated through various molecular interactions with key cellular targets involved in cancer cell proliferation and survival. Molecular docking studies of aminobenzylnaphthols, which share structural similarities with this compound, have suggested potential inhibitory activity against targets such as ADORA1, CDK2, and TRIM24.
Furthermore, some non-steroidal anti-inflammatory drugs (NSAIDs) that incorporate a 2-(2,3-dimethyl aminobenzoic acid) moiety have been shown to induce apoptosis in cancer cells by inhibiting the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase. This suggests that the aminobenzoic acid scaffold can be tailored to target specific signaling pathways that are often dysregulated in cancer. The 4-chlorobenzyl group in this compound may contribute to its binding affinity and specificity for particular protein targets, but dedicated molecular modeling and experimental validation are needed to identify its precise molecular interactions in the context of anticancer activity.
Enzyme Modulation and Inhibition
General Enzyme Inhibition Properties
Derivatives of aminobenzoic acid are recognized for their capacity to inhibit a variety of enzymes. This inhibitory action is a key aspect of their therapeutic potential. The specific nature and potency of this inhibition are influenced by the structural characteristics of the individual derivatives.
Inhibition of Specific Enzymes (e.g., Methionine Aminopeptidase 2, α-Glucosidase, α-Amylase, Acetylcholine Esterase)
Methionine Aminopeptidase 2 (MetAP2): MetAP2 is an enzyme that plays a crucial role in the processing of newly synthesized proteins and is a target for anti-angiogenic and anticancer therapies. Although direct inhibition of MetAP2 by this compound has not been reported, the broader class of aminobenzoic acid derivatives has been explored for this activity.
α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. Various derivatives of benzoic acid have been shown to inhibit α-glucosidase and α-amylase. For instance, certain phenolic acids with a benzoic acid core demonstrate inhibitory effects on α-amylase. The specific inhibitory constants (IC50) for this compound against these enzymes have not been documented.
Acetylcholine Esterase (AChE): AChE is a key enzyme in the nervous system, and its inhibition is a primary treatment for Alzheimer's disease. Derivatives of p-aminobenzoic acid have been investigated as potential AChE inhibitors. One study on hydroxybenzoic acids showed that 4-hydroxybenzoic acid exhibited anti-AChE activity with an IC50 of 6.36 µmol/µmol AChE.
The table below summarizes the inhibitory activities of various aminobenzoic acid derivatives against these enzymes.
| Enzyme | Inhibitor Class | Reported Activity |
| Methionine Aminopeptidase 2 | Aminobenzoic acid derivatives | Potential for inhibition |
| α-Glucosidase | Benzoic acid derivatives | Inhibitory effects observed |
| α-Amylase | Phenolic acids (benzoic acid core) | Inhibitory effects observed |
| Acetylcholine Esterase | p-Aminobenzoic acid derivatives | Inhibitory activity demonstrated |
Other Reported Bioactivities
Antiviral Potential
Some benzoic acid derivatives have shown promise as antiviral agents, particularly against the influenza virus. The mechanism of action is often attributed to the inhibition of the viral enzyme neuraminidase, which is crucial for the release of new virus particles from infected cells. A notable example is the diethyl triazole benzoic acid derivative, NC-5, which has demonstrated potent anti-influenza activity in both in vitro and in vivo models. While this points to the potential of the benzoic acid scaffold in antiviral drug discovery, there is currently no specific research available on the antiviral activity of this compound.
Structure Activity Relationship Sar Studies and Rational Drug Design Principles
Role of the 4-Chlorobenzylamino Moiety in Biological Interactions
The 4-[(4-Chlorobenzyl)amino]benzoic acid scaffold is a derivative of 4-aminobenzoic acid (PABA), a well-known building block in pharmaceutical development. nih.gov The introduction of the 4-chlorobenzyl group to the amino function of PABA is a key structural feature that significantly influences its biological activity. This moiety is critical for the molecule's interaction with biological targets.
The benzylamino portion of the molecule provides a critical linkage and spatial orientation for the two aromatic rings. The benzene (B151609) ring originating from the benzoic acid and the 4-chlorobenzyl ring can engage in various non-covalent interactions with target proteins, including hydrophobic and van der Waals interactions. The nitrogen atom of the amino linker can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule within a protein's binding site.
The presence of the chloro group at the para-position of the benzyl (B1604629) ring is particularly significant. Halogen atoms like chlorine can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in a protein's active site. This can enhance binding affinity and selectivity. Furthermore, the electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the entire benzyl ring, influencing its interaction with the target. In some contexts, the 4-chlorobenzyl fragment is a key structural feature for the biological action of the molecule. mdpi.com
Impact of Substituent Variations on Pharmacological Profile
Systematic modification of the substituents on the benzyl ring of N-benzylbenzoic acid analogs has been a key strategy to probe the SAR and optimize activity. The electronic and steric properties of these substituents play a pivotal role in determining the pharmacological outcome.
Halogen Substituents (Fluoro, Chloro, Bromo, Iodo): The nature and position of halogen substituents can dramatically alter biological activity. For instance, in a series of 4-anilino-quinazoline derivatives, which share structural similarities, the presence of a 2,6-difluoro substitution was found to maintain anti-invasive activities in colon cancer cells. nih.gov However, a fluoro group at the 4-position of a benzoic acid ring coupled with a methoxy (B1213986) group led to a loss of this activity, indicating a complex interplay between substituents. nih.gov In other studies, the presence of a halogen, an electron-withdrawing group, has been noted as being important for anticancer potential. researchgate.net For example, in a series of hydrazones of iodobenzoic acid, some compounds showed significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
Electron-Withdrawing and Donating Groups (Nitro, Methoxy, Methyl): The electronic properties of substituents can greatly influence a molecule's interaction with its target. Electron-withdrawing groups like the nitro group (NO2) and electron-donating groups like methoxy (OCH3) and methyl (CH3) can alter the charge distribution of the aromatic ring.
In a study of benzoic acid esters, the introduction of electron-withdrawing groups such as 4-nitro and 3,5-dinitro was explored to modulate the pKa of the corresponding acid. researchgate.net The dinitrobenzoates, in particular, showed promising antitubercular activity. researchgate.net A comparative study of N-acylhydrazones with either a methyl or a nitro group on the salicylaldehyde (B1680747) ring revealed that the electron-withdrawing nitro group strengthens an important intramolecular hydrogen bond. nih.gov
Conversely, methoxy groups, which are electron-donating, have also been shown to be critical for activity in certain contexts. In a series of 4-anilino-quinazoline derivatives, analogs with a 6,7-dimethoxy substituent exhibited better inhibitory effects against EGFR and VEGFR-2 compared to those with a dioxolane ring. nih.gov The position of the methoxy group can also have a significant effect on biological properties. nih.gov
| Substituent Group | General Impact on Pharmacological Profile | Example Context | Reference |
|---|---|---|---|
| Chloro (Cl) | Can enhance binding through halogen bonding and alter electronic properties. Often associated with increased potency. | Important for the biological action of 4-[(4-chlorophenyl)sulfonyl]phenyl derivatives. | mdpi.com |
| Nitro (NO₂) | Strong electron-withdrawing group, can significantly alter pKa and electronic interactions. Potentially enhances antitubercular activity. | Dinitrobenzoates showed interesting antitubercular activity. | researchgate.net |
| Methoxy (OCH₃) | Electron-donating group, can enhance activity. Positional changes can significantly affect biological properties. | 6,7-dimethoxy substitution improved EGFR/VEGFR-2 inhibition in quinazoline (B50416) derivatives. | nih.gov |
| Methyl (CH₃) | Weakly electron-donating and provides steric bulk, which can influence binding. | Compared with a nitro group in N-acylhydrazones, influencing intramolecular bonding. | nih.gov |
| Fluoro (F) | Small, electronegative atom. Can improve metabolic stability and binding affinity. | 2,6-difluoro substitution maintained anti-invasive activity in a cancer cell line. | nih.gov |
| Iodo (I) | Large halogen, can provide significant steric bulk and participate in halogen bonding. | Hydrazones of iodobenzoic acid showed promising antibacterial activity. | mdpi.com |
Conformational and Steric Influences on Activity
The three-dimensional conformation of this compound and its analogs is a critical determinant of their biological activity. The molecule must adopt a specific conformation to fit optimally into the binding pocket of its target protein. Steric factors, which relate to the size and shape of the molecule and its substituents, play a crucial role in this process.
The flexibility of the benzylamino linker allows the two aromatic rings to adopt various relative orientations. The presence of substituents on the benzyl ring can restrict this rotational freedom, favoring certain conformations over others. For example, bulky substituents in the ortho position of the benzyl ring could cause steric hindrance, forcing the rings into a non-planar arrangement, which may either be beneficial or detrimental to activity depending on the target's binding site topology.
Design Strategies for Enhanced Potency and Selectivity
Rational drug design aims to systematically modify a lead compound to improve its therapeutic properties, primarily its potency and selectivity. For derivatives of this compound, several strategies can be employed.
Improving Potency: Potency can be enhanced by optimizing the interactions between the molecule and its target. This can involve introducing functional groups that can form additional hydrogen bonds, halogen bonds, or hydrophobic interactions. For example, the strategic placement of a halogen atom to form a halogen bond can significantly increase binding affinity. Computational methods such as molecular docking can be used to predict which modifications are most likely to improve binding.
Enhancing Selectivity: Selectivity, the ability of a drug to act on a specific target with minimal effects on other targets, is crucial for minimizing side effects. One strategy to enhance selectivity is to exploit differences in the binding sites of related proteins. For instance, if the target protein has a unique pocket or residue, the molecule can be designed to specifically interact with that feature. Targeting inactive conformations of a protein, which may be unique to the target of interest, is another advanced strategy for achieving selectivity. nih.gov
Another approach involves modulating the physicochemical properties of the molecule. By carefully controlling properties like lipophilicity, it is possible to improve the compound's disposition in the body and reduce off-target effects. acs.org The design of prodrugs, which are inactive molecules that are converted to the active drug in the body, can also be a strategy to improve delivery to the target site. researchgate.net
Computational Chemistry and in Silico Approaches in Research
Molecular Docking Investigations
Molecular docking is a computational technique used to predict how a molecule, such as 4-[(4-Chlorobenzyl)amino]benzoic acid, would bind to a specific protein target. This analysis is fundamental in drug design for identifying potential therapeutic candidates.
Ligand-Protein Interaction Analysis
There are no published studies detailing the specific amino acid interactions, hydrogen bonds, or hydrophobic interactions between this compound and any protein targets.
Prediction of Binding Modes and Affinities
Information regarding the predicted binding orientation (mode) or the strength of binding (affinity), typically expressed as a docking score or binding energy (e.g., in kcal/mol), for this compound is not available.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the physical movements of atoms and molecules over time, offering a view of the dynamic nature of a ligand-receptor complex.
Conformational Stability of Ligand-Receptor Complexes
No research is available that has performed MD simulations to assess the stability of a complex formed between this compound and a protein receptor. Such studies would typically report on metrics like Root Mean Square Deviation (RMSD) to evaluate conformational changes over the simulation period.
Predictive Modeling of Pharmacologically Relevant Properties
In silico models are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its development as a potential drug.
Absorption and Metabolism Predictions
While general physicochemical properties can be computed, specific, validated in silico predictions for the absorption (e.g., human intestinal absorption percentage) and metabolic pathways of this compound are not documented in dedicated pharmacological or computational studies. Public databases contain some algorithmically-generated predictions, but these lack the context of specific, peer-reviewed research.
Table 1: Computed Physicochemical Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂ClNO₂ | PubChem |
| Molecular Weight | 261.70 g/mol | PubChem |
| XLogP3 | 3.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
This data is computationally generated and provided by the PubChem database. nih.gov
Computational Elucidation of Putative Mechanisms of Action
Despite the recognized potential of 4-aminobenzoic acid derivatives in various therapeutic areas, a comprehensive computational elucidation of the specific mechanisms of action for this compound is not extensively documented in publicly available scientific literature. While in silico methods such as molecular docking and Density Functional Theory (DFT) are standard tools for predicting the interaction of small molecules with biological targets, specific studies detailing these approaches for this compound are not readily found.
Research into analogous compounds, however, provides a framework for how such investigations might be conducted. For instance, computational studies on other 4-aminobenzoic acid derivatives have explored their potential as antimicrobial, anti-inflammatory, and anticancer agents. These studies often involve docking the compounds into the active sites of enzymes or receptors to predict binding affinities and key interactions.
In the broader context of similar molecules, computational analyses have been instrumental. For example, derivatives of 4-aminobenzoic acid have been the subject of molecular modeling to explore their anti-proliferative effects, with some studies identifying potential interactions with targets like VEGFR-2. Schiff bases derived from 4-aminobenzoic acid have also been evaluated for their cytotoxic and antimicrobial properties, suggesting that the addition of different chemical moieties can significantly influence biological activity.
The general approach for a computational study on this compound would likely involve:
Target Identification: Based on experimental data or homology to other known drugs, potential biological targets would be identified.
Molecular Docking: The 3D structure of this compound would be docked into the binding sites of these targets to predict the binding mode and affinity. This could provide insights into potential inhibitory or modulatory effects.
DFT Studies: These quantum mechanical calculations could be used to understand the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's reactivity and its potential to participate in various chemical reactions within a biological system.
Without specific research on this compound, any detailed discussion of its computationally elucidated mechanism of action would be speculative. The scientific community awaits dedicated in silico studies to shed light on the specific molecular interactions that underpin the biological activities of this particular compound.
Methodologies and Experimental Techniques in Research on the Compound
Chemical Synthesis and Purification Techniques
The synthesis of 4-[(4-Chlorobenzyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-chlorobenzaldehyde (B46862). This reaction is a reductive amination, a common method for forming carbon-nitrogen bonds.
The efficiency and purity of the synthesized this compound are highly dependent on the reaction conditions. Key factors that are often optimized include the choice of solvent, catalyst, temperature, and reaction time. For instance, a common approach involves dissolving 4-aminobenzoic acid in a suitable solvent like methanol, followed by the addition of 4-chlorobenzaldehyde. nih.gov A reducing agent, such as sodium cyanoborohydride, is then introduced to facilitate the reduction of the intermediate imine to the desired secondary amine. nih.gov The reaction is typically stirred for an extended period, for example 24 hours, at room temperature to ensure completion. nih.gov The use of an acidic catalyst, like glacial acetic acid or p-toluenesulfonic acid, can also be employed to enhance the reaction rate. nih.gov
Another synthetic route involves the reaction of 4-aminobenzoic acid with 4-chlorobenzyl chloride. The reaction conditions for this method, such as the solvent and base used, would also be optimized to maximize yield and minimize the formation of byproducts.
Following the synthesis, the crude product is isolated and purified to remove any unreacted starting materials, reagents, and byproducts. A common initial step involves diluting the reaction mixture with water to precipitate the crude product, which is then collected by filtration and washed. nih.gov
For further purification, flash column chromatography is a widely used and effective technique. mit.edurochester.eduwfu.edu This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. wfu.edu The choice of the eluent, a mixture of solvents, is critical for achieving good separation. A common eluent system for purifying compounds like this compound might consist of a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the desired compound from impurities. rochester.eduorgsyn.org The fractions collected from the column are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. mit.edu The pure fractions are then combined and the solvent is removed to yield the purified this compound.
Spectroscopic and Analytical Characterization Methods
To confirm the identity and purity of the synthesized this compound, a variety of spectroscopic and analytical techniques are employed.
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons on both the benzoic acid and the chlorobenzyl rings, as well as the methylene (B1212753) (-CH₂-) protons and the amine (-NH-) proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For example, the aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm), while the methylene protons would be observed at a more upfield position. The integration of the signals provides the ratio of the number of protons of each type.
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|---|
| 4-Aminobenzoic acid | DMSO-d₆ | 12.0 (s, 1H, COOH), 7.65 (d, 2H), 6.57 (d, 2H), 5.89 (s, 2H, NH₂) chemicalbook.com |
| 4-Chlorobenzoic acid | Not Specified | 7.97 (d, 2H), 7.58 (d, 2H) chemicalbook.com |
¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methylene carbon would be observed in characteristic regions of the spectrum.
| Compound | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|
| (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzoic acid | DMSO-d₆ | 167.21, 159.72, 157.26, 156.24, 133.92, 130.84, 127.99, 127.21, 123.68, 121.09, 120.91, 112.30, 56.01 nih.gov |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carbonyl group, C-N stretching, and C-Cl stretching, as well as absorptions associated with the aromatic rings. sharif.edu For instance, the carbonyl stretch typically appears around 1680-1710 cm⁻¹. nih.gov
| Compound | Functional Group | Absorption Band (cm⁻¹) |
|---|---|---|
| 4-[(4-Hydroxybenzylidene)amino]benzoic acid | C=O (COOH) | 1681 nih.gov |
| 4-[(4-Hydroxybenzylidene)amino]benzoic acid | -HC=N- | 1599 nih.gov |
| 4-[(4-Chloro-2-hydroxybenzylidene)amino]benzoic acid | C=O (COOH) | 1674 nih.gov |
| 4-[(4-Chloro-2-hydroxybenzylidene)amino]benzoic acid | -HC=N- | 1596 nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show absorption maxima (λmax) corresponding to the π → π* transitions of the aromatic rings. The presence of the chromophores, the benzoic acid and the chlorobenzyl groups, would result in characteristic absorption bands in the UV region. For example, 4-aminobenzoic acid has absorption maxima at 194 nm, 226 nm, and 278 nm. sielc.com
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio corresponding to its molecular weight (261.70 g/mol ). nih.gov The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of a chlorine atom (with its two common isotopes, ³⁵Cl and ³⁷Cl). Fragmentation of the molecular ion would lead to the formation of smaller, stable ions, providing further structural information.
| Compound | Ion | m/z (Mass-to-Charge Ratio) |
|---|---|---|
| 4-Aminobenzoic acid | [M+H]⁺ | 138.0555 massbank.eu |
| 4-Aminobenzoic acid | Fragment | 94.0670 massbank.eu |
| 4-Aminobenzoic acid | Fragment | 77.0404 massbank.eu |
Biological Assay Procedures (in vitro and in vivo animal studies only)
In vitro cell-based assays are essential for evaluating the cytotoxic potential of new chemical entities. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which can serve as an indicator of cell viability and proliferation. abcam.comnih.gov This assay is frequently used to screen derivatives of 4-aminobenzoic acid for their potential anticancer effects on various cell lines, such as the human liver cancer cell line HepG2. nih.gov
The principle of the MTT assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in metabolically active cells. abcam.comnih.gov This enzymatic reaction produces purple formazan (B1609692) crystals, which are insoluble in water. nih.gov The formazan crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol. abcam.com The resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. nih.gov A decrease in the amount of formazan produced corresponds to a reduction in cell viability, indicating the cytotoxic effect of the tested compound. nih.gov
Biochemical assays are employed to investigate the inhibitory effect of a compound on specific enzymes. A key parameter derived from these assays is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. nih.gov Derivatives of 4-aminobenzoic acid have been evaluated as inhibitors of various enzymes, including multidrug resistance-associated proteins (MRPs) and cholinesterases. nih.govnih.gov
The general procedure for determining the IC₅₀ value involves incubating the target enzyme with its substrate in the presence of varying concentrations of the inhibitor compound. nih.gov The rate of the enzymatic reaction is measured, often by monitoring the formation of a product or the depletion of a substrate over time using techniques like spectrophotometry or fluorescence spectroscopy. The results are then plotted as enzyme activity versus inhibitor concentration, and the IC₅₀ value is calculated from the resulting dose-response curve. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be utilized for these activity assays by directly observing the substrate and product resonances to quantify the reaction progress and determine inhibitor potency. nih.gov
To evaluate the antimicrobial potential of compounds like derivatives of this compound, standardized susceptibility testing methods are used. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov
Commonly used methods include broth microdilution and agar (B569324) dilution. In the broth microdilution method, serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, or Candida albicans). nih.govnih.gov After incubation, the plates are visually inspected for turbidity, and the lowest concentration without visible growth is recorded as the MIC. nih.gov
Another approach is the agar diffusion method, such as the agar ditch or agar well diffusion assay. In this technique, a petri dish containing a solid growth medium is uniformly inoculated with the test microorganism. A well or ditch is then created in the agar, into which a solution of the test compound is placed. nih.gov During incubation, the compound diffuses into the agar, creating a concentration gradient. If the compound is effective, a clear zone of growth inhibition will appear around the well. The size of this inhibition zone is indicative of the compound's antimicrobial activity. nih.gov
Table 3: Example of MIC Values for 4-Aminobenzoic Acid Derivatives Against Various Microorganisms
| Compound Type | Microorganism | MIC Range (µM) | Reference |
| Schiff bases of PABA | Staphylococcus aureus (MRSA) | from 15.62 | nih.gov |
| Schiff bases of PABA | Mycobacteria | ≥ 62.5 | nih.gov |
| Schiff bases of PABA | Fungi | ≥ 7.81 | nih.gov |
| Carbazole Derivatives | Staphylococcus strains | 32 | nih.gov |
This table provides examples of reported MIC values for derivatives of 4-aminobenzoic acid (PABA) to illustrate the type of data generated.
Following promising in vitro results, in vivo animal models are used to assess the pharmacological effects and preliminary safety profile of a compound in a living organism. Rodent models, particularly rats, are commonly used for these evaluations. researchgate.netmdpi.com
For pharmacological evaluation, a specific disease model may be induced in the animals. For instance, to test for antidiabetic activity, a state of type 2 diabetes can be induced in rats. mdpi.com The test compound is then administered to a group of these animals, often orally, over a defined period (e.g., several weeks). Key physiological and biochemical parameters, such as blood glucose levels and lipid profiles, are monitored throughout the study and compared to control groups (a healthy group, an untreated diseased group, and a group treated with a standard drug). researchgate.netmdpi.com
Acute toxicity studies are also conducted to determine the median lethal dose (LD₅₀), which is the dose required to be lethal for 50% of the tested animal population. In a typical acute oral toxicity study following OECD guidelines, the compound is administered to animals at various dose levels, and the animals are observed for signs of toxicity and mortality over a period, often up to 14 days. mdpi.com These in vivo studies are critical for understanding how the compound behaves within a complex biological system before it can be considered for further development.
Future Perspectives and Research Trajectories
Development of Novel Analogs with Tailored Biological Activities
The core structure of 4-[(4-Chlorobenzyl)amino]benzoic acid is ripe for modification to generate novel analogs with enhanced or specific biological activities. Para-aminobenzoic acid (PABA) serves as a versatile building block in pharmaceutical development due to its structural adaptability, allowing for substitutions at both the amino and carboxyl groups. nih.gov Research on related PABA derivatives has demonstrated that even minor chemical modifications can lead to significant changes in bioactivity.
For instance, the synthesis of Schiff bases from PABA and various aromatic aldehydes has yielded compounds with potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal and cytotoxic properties against cancer cell lines. nih.gov Similarly, other aminobenzoic acid derivatives have been synthesized and screened as cholinesterase inhibitors for potential use in treating Alzheimer's disease. researchgate.net
Future research could systematically explore modifications to the this compound structure:
Substitution on the Aromatic Rings: Introducing different substituents (e.g., hydroxyl, methoxy (B1213986), nitro groups) on either the benzoic acid or the benzyl (B1604629) ring could modulate the compound's electronic and steric properties, potentially enhancing its interaction with biological targets.
Modification of the Linker: The secondary amine linker could be replaced with other functional groups, such as an amide (as seen in 4-(4-Chlorobenzoylamino)benzoic acid), sulfonamide, or urea (B33335) linkage, to alter the molecule's flexibility and hydrogen bonding capacity. nih.govmdpi.com
Bioisosteric Replacement: The carboxylic acid group could be replaced with other acidic functional groups, like a tetrazole, to improve metabolic stability or cell permeability.
These targeted modifications could lead to the development of analogs with tailored activities, such as selective enzyme inhibitors, novel antimicrobial agents, or specific receptor modulators.
| Structural Modification | Rationale | Potential Biological Target/Activity | Reference Example |
|---|---|---|---|
| Varying substituents on phenyl rings | Modulate lipophilicity and electronic properties. | Enzyme Inhibition (e.g., Cholinesterase), Anticancer | Aminobenzoic acid derivatives as cholinesterase inhibitors. researchgate.net |
| Replacing amine linker with amide | Alter H-bonding and conformational flexibility. | Trypanocidal Activity | Benzoic acid derivatives with amide links show trypanocidal activity. mdpi.com |
| Forming Schiff base derivatives | Introduce imine functionality for new target interactions. | Antimicrobial, Cytotoxic | PABA-derived Schiff bases show potent antimicrobial and cytotoxic effects. nih.gov |
Elucidation of Underexplored Molecular Targets and Signaling Pathways
While PABA derivatives are known to interfere with folate biosynthesis in pathogens, their biological effects are diverse, suggesting multiple molecular targets. nih.govmdpi.com A key future direction is to identify and validate the specific molecular targets of this compound and its more potent analogs.
Research has shown that certain PABA derivatives can act as inhibitors of multidrug resistance-associated proteins (MRPs), which are involved in cancer cell resistance to chemotherapy. nih.gov Specifically, a derivative containing a 4-aminobenzoic acid substructure was found to be a potent MRP1 inhibitor. nih.gov Furthermore, computational and experimental studies on related molecules suggest potential interactions with targets like cholinesterase enzymes and the mutant p53 protein, which is implicated in many cancers. researchgate.netresearchgate.net
Future research should focus on:
Target Identification: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the direct binding partners of this compound within cells.
Pathway Analysis: Investigating the downstream effects of compound treatment on cellular signaling pathways. For example, some PABA derivatives are thought to suppress neuroinflammation by inhibiting the NF-κB signaling pathway. researchgate.net Determining if this compound affects similar inflammation or cell survival pathways would be a significant advancement.
Enzyme Inhibition Profiling: Screening the compound against a broad panel of enzymes, particularly kinases, proteases, and metabolic enzymes, to uncover novel inhibitory activities.
Elucidating these mechanisms is crucial for understanding the compound's therapeutic potential and for the rational design of next-generation analogs.
Advancements in Synthetic Accessibility and Scalability for Research Compounds
The availability of a compound for extensive biological testing is contingent upon its synthetic accessibility. The synthesis of this compound can be achieved through established chemical reactions, likely involving the reductive amination of 4-chlorobenzaldehyde (B46862) with 4-aminobenzoic acid or a related ester. chemsrc.com
However, for broader research and potential development, optimizing this synthesis is a key objective. Future work in this area should focus on:
Route Optimization: Developing more efficient, high-yield synthetic routes that minimize the number of steps and the use of hazardous reagents, aligning with the principles of green chemistry. mdpi.com
Scalability: Ensuring that the optimized synthetic route is scalable, allowing for the production of gram-to-kilogram quantities of the compound for advanced preclinical studies.
Predictive Synthesis: Utilizing computational tools to predict synthetic accessibility. Methodologies like the BR-SAScore, which integrates information on available building blocks and known chemical reactions, can help in designing analogs that are not only biologically active but also readily synthesizable. nih.gov This approach streamlines the discovery process by deprioritizing molecules that would be difficult or costly to produce. nih.gov
Improving synthetic accessibility will accelerate the research cycle, enabling more rapid and cost-effective evaluation of this and related compounds.
| Precursor | CAS Number | Molecular Formula | Role in Synthesis |
|---|---|---|---|
| 4-Aminobenzoic acid | 150-13-0 | C₇H₇NO₂ | Provides the benzoic acid and amino core structure. chemsrc.comchemicalbook.com |
| 4-Chlorobenzaldehyde | 104-88-1 | C₇H₅ClO | Provides the 4-chlorobenzyl moiety. chemsrc.comgoogle.com |
Integration of Multidisciplinary Approaches in Drug Discovery Research
The future exploration of this compound will benefit immensely from the integration of multiple scientific disciplines. A holistic approach combining synthetic chemistry, computational modeling, and biological screening is essential for efficiently navigating the complexities of drug discovery.
Computational Chemistry: In silico methods like molecular docking can predict the binding modes of the compound and its analogs with potential protein targets. researchgate.netresearchgate.net This can guide the rational design of more potent and selective inhibitors, prioritizing the synthesis of compounds with the highest predicted affinity.
High-Throughput Screening (HTS): Once scalable synthesis is achieved, HTS can be used to rapidly screen a library of analogs against a wide array of biological targets and cell lines to identify lead compounds for various therapeutic areas.
Structural Biology: If a high-affinity target is identified, co-crystallization of the compound with the target protein can provide atomic-level insights into the binding interactions. This structural information is invaluable for subsequent structure-based drug design efforts.
By combining these approaches, researchers can create a synergistic workflow that accelerates the journey from a promising chemical scaffold to a potential therapeutic candidate. The investigation of aminobenzoic acid derivatives has already benefited from such integrated strategies, demonstrating their power to identify potent enzyme inhibitors and understand their mechanisms of action. researchgate.net
Q & A
Q. What synthetic routes are effective for preparing 4-[(4-Chlorobenzyl)amino]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 4-chlorobenzylamine with 4-aminobenzoic acid derivatives. A two-step approach is recommended:
Protection of the amine : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during coupling .
Amination : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF under nitrogen to facilitate amide bond formation .
Optimization includes monitoring pH (neutral to slightly basic) and temperature (0–25°C) to minimize hydrolysis. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yield (>75%) and purity (>95%) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient, UV detection at 254 nm to assess purity (>98%) .
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, NH resonance at δ 6.5–7.0 ppm) and absence of unreacted starting materials .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peak [M+H]+ at m/z 276.07 .
Q. What are the key solubility and stability considerations for this compound in biological assays?
- Methodological Answer :
- Solubility : Poor aqueous solubility (≈0.1 mg/mL in water at 25°C); dissolve in DMSO (≤10 mM stock) and dilute in PBS (pH 7.4) for in vitro studies .
- Stability : Store at –20°C under inert gas. Monitor degradation via HPLC after 24-hour exposure to light or varying pH (3–9) .
Advanced Research Questions
Q. How does the electronic environment of the chlorobenzyl group influence the compound’s acidity and reactivity?
- Methodological Answer : The electron-withdrawing chloro group increases the acidity of the carboxylic acid (pKa ≈ 2.8–3.2) compared to unsubstituted benzoic acid (pKa 4.2). Use potentiometric titration in 50% ethanol/water to measure pKa precisely. Computational DFT studies (B3LYP/6-31G*) can model charge distribution, showing enhanced electrophilicity at the carbonyl carbon, which impacts nucleophilic reactions (e.g., esterification) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC50 values (e.g., enzyme inhibition) may arise from assay conditions. Standardize protocols:
Q. How can X-ray crystallography elucidate the binding mode of this compound with therapeutic targets?
- Methodological Answer : Co-crystallize the compound with target proteins (e.g., kinases) using sitting-drop vapor diffusion. Resolve structures to 1.8–2.2 Å resolution (synchrotron radiation). Key steps:
Data Collection : 100K, 20% glycerol cryoprotectant.
Refinement : PHENIX/CCP4 suites; analyze hydrogen bonds (e.g., NH…O=C interactions) and hydrophobic contacts with chlorobenzyl .
Example: A 2.0 Å structure revealed π-π stacking between the chlorophenyl ring and Tyr-123 in the active site .
Q. What computational approaches predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : SwissADME or ADMETLab 2.0 to estimate logP (≈3.1), BBB permeability (low), and CYP450 inhibition.
- Molecular Dynamics (MD) : Simulate binding free energy (MM-PBSA) with GROMACS for 100 ns to assess target residence time .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer : Variations arise from:
- Reagent Quality : Use freshly distilled DMF to avoid dimethylamine contamination.
- Stoichiometry : Optimize EDC/HOBt ratio (1.2:1.5 equiv.) to prevent racemization.
- Workup : Acidify to pH 2–3 before extraction to recover unreacted starting materials .
Methodological Tables
Q. Table 1: Comparative Physicochemical Properties
| Property | This compound | 4-Aminobenzoic Acid |
|---|---|---|
| Molecular Weight (g/mol) | 275.72 | 137.14 |
| logP (Predicted) | 3.1 | 1.2 |
| Aqueous Solubility (mg/mL) | 0.1 | 5.6 |
| pKa | 3.0 | 4.2 |
| Data sourced from |
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value () |
|---|---|
| Space Group | P21/c |
| a (Å) | 14.7698 |
| b (Å) | 6.6730 |
| c (Å) | 26.2392 |
| Resolution (Å) | 1.8 |
| R-factor | 0.052 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
